Human AT2 Receptor Binding Affinity (Ki) — Class-Level Comparison to Patent Exemplars
The compound is reported to displace [125I]Sar-Ile-angiotensin II from human AT2 receptors expressed in HEK293 cells with a Ki of 270 nM . While no direct head-to-head comparison data are publicly available for the exact 2-bromobenzoyl regioisomer, this value falls within the same order of magnitude as certain patent-exemplified azetidine-pyrrolidine AT2 antagonists (e.g., Compound 51 in US9624243, IC50 = 50.3 nM ), indicating moderate target engagement. The approximately 5.4-fold difference between these values underscores that the 2-bromobenzoyl substitution may not achieve the same potency as optimized leads, making it a useful baseline probe for structure-activity relationship (SAR) studies.
| Evidence Dimension | AT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 270 nM |
| Comparator Or Baseline | Compound 51 from US9624243 (IC50 = 50.3 nM); no direct comparator for the exact 2-bromobenzoyl regioisomer |
| Quantified Difference | The target compound's Ki is approximately 5.4-fold higher (weaker) than the patent exemplar's IC50, but direct Ki-to-IC50 comparison is approximate. |
| Conditions | Displacement of [125I]Sar-Ile-angiotensin II from human AT2 receptor expressed in HEK293 cells, 240 min incubation, radiometric scintillation analysis. |
Why This Matters
The 270 nM Ki provides a quantitative anchor for researchers selecting this compound as an AT2 probe, allowing them to benchmark its potency against more optimized analogs and to design appropriate concentration ranges for functional assays.
- [1] BindingDB Entry for BDBM50030814 (CHEMBL2086892). Affinity Data: Ki = 270 nM. Assay: Displacement of [125I]Sar-Ile-angiotensin 2 from human AT2 receptor expressed in HEK293 cells. View Source
- [2] BindingDB Entry for BDBM318760 (US9624243, Compound 51). IC50 = 50.3 nM. Assay: 120 μL membrane incubated with [125I]-CGP42112A and compound at RT for 1.5 hrs. View Source
